1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Antiplatelet Hemostasis Dihydrochalcone SAR

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS 22141-31-7), also referred to as 2'-hydroxy-4'-methoxydihydrochalcone, is a C16H16O3 dihydrochalcone flavonoid lipid. Unlike its α,β-unsaturated chalcone counterpart, this compound possesses a fully saturated C2–C3 bridge, which eliminates Michael acceptor reactivity and fundamentally alters its biochemical interaction profile.

Molecular Formula C16H16O3
Molecular Weight 256.3 g/mol
CAS No. 22141-31-7
Cat. No. B344279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
CAS22141-31-7
Molecular FormulaC16H16O3
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)O
InChIInChI=1S/C16H16O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11,18H,7,10H2,1H3
InChIKeyFQCZZYGBJVMLOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS 22141-31-7): Dihydrochalcone Procurement Baseline


1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS 22141-31-7), also referred to as 2'-hydroxy-4'-methoxydihydrochalcone, is a C16H16O3 dihydrochalcone flavonoid lipid [1]. Unlike its α,β-unsaturated chalcone counterpart, this compound possesses a fully saturated C2–C3 bridge, which eliminates Michael acceptor reactivity and fundamentally alters its biochemical interaction profile. It is a naturally occurring secondary metabolite isolated from Empetrum nigrum (black crowberry) shoots [2] and is characterized by very low aqueous solubility (practically insoluble) and weakly acidic properties (pKa-based) [3]. Its substitution pattern—2'-hydroxy and 4'-methoxy—introduces intramolecular hydrogen bonding at the ketone and distinct electronic effects on the A-ring, positioning it as a non-electrophilic scaffold within the broader chalcone/dihydrochalcone family.

Why 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one Cannot Be Replaced by a Generic Chalcone or Dihydrochalcone


The saturated C2–C3 bridge of 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one structurally precludes Michael addition chemistry, a dominant reactivity pathway for chalcones that underlies both their bioactivity and non-specific protein reactivity [1]. Substituting this compound with its unsaturated chalcone analog (2'-hydroxy-4-methoxychalcone) introduces an electrophilic α,β-unsaturated ketone, which fundamentally changes target engagement (e.g., glutathione S-transferase inhibition switches from noncompetitive to competitive binding modes [2]) and toxicity profile. Even within the dihydrochalcone subclass, exchanging the 4'-methoxy for a 4'-hydroxy group (i.e., 2',4'-dihydroxydihydrochalcone) removes the methyl cap, altering hydrogen-bond donor count, LogP, and antiplatelet potency [3]. These substituent- and saturation-dependent differences manifest as measurable divergence in antiplatelet, cytotoxic, and enzyme inhibition assays, making generic substitution scientifically unjustified without activity-equivalence data.

Quantitative Differentiation Evidence for 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (22141-31-7)


Antiplatelet Aggregation Activity Exceeding Acetylsalicylic Acid in Human Blood

In a head-to-head screening of 19 polyphenolic metabolites isolated from Empetrum nigrum shoots, compound 3 (identified as 2'-hydroxy-4'-methoxydihydrochalcone; CAS 22141-31-7) exhibited antiplatelet aggregation activity that exceeded the reference compound acetylsalicylic acid (aspirin) in human blood in vitro [1]. By contrast, compounds 1, 4, 5, 6, 11, 13, 15, and 18 showed only aspirin-level activity, while the majority of the 19-compound panel lacked significant antiaggregation effects. Only compounds 3, 8, and 12 surpassed the aspirin benchmark, placing 2'-hydroxy-4'-methoxydihydrochalcone in a high-activity minority cluster with a clearly differentiated potency rank relative to close structural analogs such as 2',4'-dimethoxydihydrochalcone (compound 1) and 2',4'-dihydroxydihydrochalcone (compound 2), which achieved only aspirin-equivalent activity [1].

Antiplatelet Hemostasis Dihydrochalcone SAR

Saturation-State Differentiation: Dihydrochalcone vs. Chalcone Redox and Michael Reactivity

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one lacks the α,β-unsaturated ketone present in its direct chalcone analog 2'-hydroxy-4-methoxychalcone (CAS 3327-24-0). This structural difference eliminates the compound's capacity to act as a Michael acceptor, a property strongly associated with off-target protein alkylation, glutathione depletion, and cytotoxicity in chalcones [1]. In glutathione S-transferase (GST) inhibition assays, the chalcone analog 2'-hydroxy-4-methoxychalcone inhibits GST via a noncompetitive mechanism (Ki value context: alongside 4-methoxychalcone), whereas structurally distinct chalcones such as 4'-hydroxychalcone and 4-fluorochalcone exhibit competitive inhibition [2]. Although direct GST inhibition data for the dihydrochalcone are not available, the absence of the Michael acceptor system predicts a fundamentally different GST interaction profile and reduced potential for non-specific protein conjugation relative to its chalcone counterpart [1].

Electrophilicity Michael acceptor Drug safety Chalcone vs. dihydrochalcone

Substituent-Dependent Antiplatelet Potency: 4'-Methoxy vs. 4'-Hydroxy Dihydrochalcones

Within the Empetrum nigrum polyphenol panel, the antiplatelet potency ordering reveals a clear substituent effect: compound 3 (2'-hydroxy-4'-methoxydihydrochalcone) exceeded the aspirin benchmark, whereas compound 2 (2',4'-dihydroxydihydrochalcone, differentiating only at the 4'-position: –OH instead of –OCH3) displayed only aspirin-level activity [1]. This single-substituent difference (4'-OCH3 vs. 4'-OH) is associated with a qualitative potency shift from 'exceeding aspirin' to 'equal to aspirin.' Additionally, compound 1 (2',4'-dimethoxydihydrochalcone, which replaces the 4'-OH with 4'-OCH3 and the 2'-OH with 2'-OCH3) also remained at the aspirin-level activity tier, suggesting that the 2'-OH/4'-OCH3 combination is specifically required for the enhanced antiplatelet effect. The 2024 follow-up study by Fock et al. confirmed that among compounds 1–12, only compounds 7 and 12 significantly inhibited thrombin-induced platelet activation at 30 µM, accompanied by ROS and thromboxane synthase inhibition [2]; compounds with different substitution patterns did not correlate platelet inhibition with ROS/TxS suppression, indicating that the 2'-hydroxy-4'-methoxy pharmacophore engages additional, as-yet-unidentified activatory pathways [2].

Structure-activity relationship Dihydrochalcone Platelet inhibition Substituent effects

Physicochemical Property Differentiation: LogP, Solubility, and Hydrogen-Bonding Profile vs. Dihydrochalcone Analogs

The computed physicochemical profile of 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (MW 256.30 g/mol, XLogP3 3.9, 1 H-bond donor, 3 H-bond acceptors, 5 rotatable bonds) [1] places it within favorable oral drug-likeness space but with notable differentiation from related dihydrochalcones. The 4'-methoxy group increases LogP by approximately +0.5 to +0.7 relative to the 4'-hydroxy analog (2',4'-dihydroxydihydrochalcone), enhancing membrane permeability potential while reducing aqueous solubility [2]. The compound is classified as practically insoluble in water and very weakly acidic [3]. The single hydrogen-bond donor (2'-OH) engages in intramolecular hydrogen bonding with the ketone oxygen, reducing solvent-exposed H-bond donor count relative to dihydroxy analogs. The five rotatable bonds confer greater conformational flexibility compared to the more rigid chalcone scaffold, which may influence entropic binding penalties at protein targets [1].

LogP Aqueous solubility Drug-likeness Dihydrochalcone

Natural Source Uniqueness: Empetrum nigrum-Derived Metabolite with Distinct Co-Occurrence Profile

1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one has been isolated and structurally characterized from Empetrum nigrum L. (black crowberry) shoots alongside seven other co-occurring polyphenols: 2',4'-dimethoxydihydrochalcone, 2',4'-dihydroxydihydrochalcone, 2'-hydroxy-4'-methoxychalcone, a bibenzyl, two 9,10-dihydrophenanthrenes, and a flavanone [1]. It has also been detected (but not quantified) in black crowberries [2]. In the KNApSAcK database, it is uniquely associated with Empetrum nigrum among documented organisms [3]. This restricted natural occurrence profile differs from broadly distributed dihydrochalcones such as phloretin (found across Malus spp. and multiple Rosaceae genera), offering a source-specific fingerprint for natural product library procurement. The co-isolation with its chalcone analog (2'-hydroxy-4'-methoxychalcone) within the same plant material [1] allows direct comparative bioactivity assessment from a single biomass source.

Natural product sourcing Empetrum nigrum Chemotaxonomy Dihydrochalcone

Best-Fit Application Scenarios for 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one (CAS 22141-31-7)


Antiplatelet Drug Discovery: Lead Optimization Starting from a Non-Aspirin Mechanism

The demonstrated ability of 2'-hydroxy-4'-methoxydihydrochalcone to exceed aspirin-level antiplatelet aggregation in human blood in vitro [1], combined with the 2024 finding that structurally related dihydrochalcones inhibit thrombin-induced platelet activation via ROS production suppression and thromboxane synthase inhibition at 30 µM [2], positions this compound as a mechanistically differentiated starting scaffold for antiplatelet lead optimization. Its non-Michael-acceptor structure reduces the risk of non-specific protein conjugation that complicates chalcone-based antiplatelet programs. Procurement for structure-activity relationship (SAR) expansion around the 2'-hydroxy-4'-methoxy pharmacophore is directly supported by the observed potency drop when either the 4'-OCH3 or 2'-OH is altered [1].

Dihydrochalcone-Chalcone Comparative Mechanistic Studies

Because 2'-hydroxy-4'-methoxydihydrochalcone (CAS 22141-31-7) co-occurs with its chalcone analog 2'-hydroxy-4-methoxychalcone in Empetrum nigrum [1], these two compounds form an ideal matched pair for investigating the biological consequences of C2–C3 bond saturation vs. unsaturation while holding the A-ring and B-ring substitution constant. The chalcone analog has established GST inhibition activity via a noncompetitive mechanism [2], while the dihydrochalcone is predicted to lack Michael acceptor-driven enzyme inhibition. Procurement of both compounds from the same natural source enables controlled comparative studies on target selectivity, cytotoxicity differential, and metabolic stability driven solely by the saturation state.

Natural Product Library Construction with Chemotaxonomic Authentication

The restricted natural occurrence of this dihydrochalcone—documented exclusively in Empetrum nigrum among curated natural product databases [1]—makes it valuable as a chemotaxonomic marker compound for Empetrum-derived extracts and for constructing biodiversity-focused natural product screening libraries. Unlike phloretin, which appears across multiple plant families and genera, 2'-hydroxy-4'-methoxydihydrochalcone provides source-specific authenticity verification. The compound's characterization by 1D/2D NMR and HR-ESI-MS [2] provides definitive analytical reference data for quality control of purchased material.

In Vitro Hemostasis and Thrombosis Model Studies

The dual finding that compound 3 (2'-hydroxy-4'-methoxydihydrochalcone) surpasses aspirin in antiaggregation activity [1] and that structurally related dihydrochalcones inhibit ROS production and thromboxane synthase activity while potentiating the P2Y12 inhibitor cangrelor [2] supports the use of this compound in hemostasis research models. The 30 µM concentration used in platelet activation studies [2] provides a defined working concentration for assay development. Procurement for in vitro thrombosis models, platelet function assays, and coagulation cascade studies is warranted, particularly where synergy with existing antiplatelet agents (e.g., cangrelor) is being explored.

Quote Request

Request a Quote for 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.